molecular formula C49H66N10O11S2 B1166823 3-Tyr-octreotide CAS No. 103667-46-5

3-Tyr-octreotide

Cat. No. B1166823
InChI Key:
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Description

3-Tyr-octreotide is a modified form of the somatostatin analog octreotide . It is synthesized by incorporating a tyrosine residue at the third position of the Octreotide sequence . It is designed for specific targeting of cells that overexpress somatostatin receptors, especially subtype 2 (SST2), and can conjugate with various bifunctional chelators . It can also be labeled with imaging or therapeutic radionuclides .


Synthesis Analysis

The preparation of [188 Re]Re-Tricine-HYNIC-Tyr 3-octreotide was investigated in a study . The radiolabeled peptide exhibited a molar activity of 8.60 ± 0.76 GBq/µmol, with over 90% of radiochemical yield .


Molecular Structure Analysis

The molecular structure of 3-Tyr-octreotide is influenced by the modifications of the chelator . A series of [Tyr 3 ]octreotide conjugates were synthesized that consisted of different NOTA-based chelators with two to five carboxylate moieties .


Chemical Reactions Analysis

The chemical reactions involved in the preparation of [188 Re]Re-Tricine-HYNIC-Tyr 3-octreotide were studied . The findings indicated significant internalization of the radiolabeled peptide into glioma cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Tyr-octreotide are influenced by the modifications of the chelator . The increased number of carboxylates on the NOTA-based chelators resulted in a reduced binding affinity and internalization .

Scientific Research Applications

  • Tumor Detection and Localization : 3-Tyr-octreotide is used for the detection and localization of somatostatin receptor-bearing tumors, such as endocrine-related tumors and neuroendocrine tumors, using scintigraphy. It has been shown to localize primary tumors and metastases in patients, aiding in diagnosis and treatment planning (Bakker et al., 1990), (Krenning et al., 1989).

  • Synthesis of Multivalent Cyclic Peptide Dendrimers : Research has been conducted on the design and synthesis of multivalent dendrimeric cyclic peptides containing 3-Tyr-octreotide, which showed potential for enhanced binding affinity to the SSTR2 receptor (somatostatin receptor subtype 2) expressed on tumor cells. This indicates a growing interest in developing multivalent peptide systems for improved tumor targeting and treatment efficacy (Yim et al., 2009).

  • Peptide Receptor Radionuclide Therapy (PRRT) : 3-Tyr-octreotide is used in PRRT, a novel therapeutic approach for patients with inoperable or metastasized neuroendocrine tumors. PRRT with radiolabeled somatostatin analogues like 3-Tyr-octreotide has shown promise in tumor regression and symptomatic improvement, with relatively few and mild side effects (Kwekkeboom et al., 2010).

  • Receptor Binding Affinity Studies : Various octreotide analogues, including 3-Tyr-octreotide, have been studied for their receptor binding affinity toward somatostatin receptors, which is crucial for targeting somatostatin receptor-positive tumors for both diagnostic and therapeutic purposes (Dannoon, 2009).

  • In Vivo and In Vitro Tumor Evaluation : There has been a parallel evaluation of 3-Tyr-octreotide's effects both in vivo and in vitro on hormone release and tumor localization in patients with endocrine pancreatic tumors. This dual approach helps in assessing the efficacy of 3-Tyr-octreotide in diagnosing and treating specific tumor types (Lamberts et al., 1990).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling octreotide . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Future directions should focus on strategies to further enhance the efficacy of peptide receptor radionuclide therapy (PRRT) including combination treatments with other systemic therapies, such as radiosensitizing chemotherapy, DNA repair–modifying agents, and immunotherapy . Further evolution of therapeutic radiopharmaceuticals also offers promise .

properties

IUPAC Name

10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66N10O11S2/c1-27(61)39(24-60)56-48(69)41-26-72-71-25-40(57-43(64)34(51)20-29-10-4-3-5-11-29)47(68)54-37(21-30-15-17-32(63)18-16-30)45(66)55-38(22-31-23-52-35-13-7-6-12-33(31)35)46(67)53-36(14-8-9-19-50)44(65)59-42(28(2)62)49(70)58-41/h3-7,10-13,15-18,23,27-28,34,36-42,52,60-63H,8-9,14,19-22,24-26,50-51H2,1-2H3,(H,53,67)(H,54,68)(H,55,66)(H,56,69)(H,57,64)(H,58,70)(H,59,65)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCIROHUTQLZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H66N10O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1035.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tyr-octreotide

CAS RN

96608-80-9, 103667-46-5
Record name Sdz 204-090
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096608809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Tyr-octreotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103667465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
12
Citations
MPM Stokkel, BH Kwa… - International Journal of …, 1995 - Wiley Online Library
… In 1987 the somatostatin analogue 3 Tyr-octreotide labelled … pointed to: the labelling of 3 Tyr-octreotide with iodine-123 is … major part of 123 I- 3 Tyr-octreotide is cleared via the liver and …
Number of citations: 13 onlinelibrary.wiley.com
YS Zhu, K Tang, J Lv - Trends in pharmacological sciences, 2021 - cell.com
… –drug conjugates, 68 Ga-DOTATOC, 68 Ga-DOTATATE, 177 Lu-DOTATATE, and 99m Tc-ethylenediamine-diacetic acid (EDDA)/hydrazinonicotinic acid (HYNIC)- 3 Tyr-octreotide, have …
Number of citations: 46 www.cell.com
MKG McStay, D Maudgil, M Williams, JM Tibballs… - Radiology, 2005 - pubs.rsna.org
… Waldherr et al ( , 20) also observed hematologic toxicity following treatment with high-dose 90 Y-DOTA 3 Tyr-octreotide: 23% of patients developed National Cancer Institute common …
Number of citations: 115 pubs.rsna.org
S des öffentlichen Rechts, M Eisenhut, W Mier, R Eritja… - researchgate.net
… ; Organ distribution of the 1891-labeled PNA conjugate with and without blocking (by co-injection of an excess of octreotide), as compared to the organ distribution of "ºl-3-Tyr octreotide …
Number of citations: 0 www.researchgate.net
J Sun, Z Huangfu, J Yang, G Wang, K Hu, M Gao… - Advanced Drug Delivery …, 2022 - Elsevier
… - 3 Tyr-octreotide exhibited higher tumor uptake in AR42J xenografts [118]. In patients with midgut NETs, 99m Tc-EDDA/HYNIC- 3 Tyr-octreotide … /HYNIC- 3 Tyr-octreotide also has some …
Number of citations: 7 www.sciencedirect.com
ML Thakur, VR Pallela - 1998 - osti.gov
Radiolabeled receptor specific biomolecules hold unlimited potential in nuclear medicine. During the past few years much attention has been drawn to the development radiolabeled …
Number of citations: 2 www.osti.gov
U Kumar, M Grant - Cellular peptide hormone synthesis and secretory …, 2010 - Springer
… Studies involving SSTR scintigraphy were initially performed using 123 I- 3 Tyr-octreotide in the late 80s (de Herder and Lamberts 2005). The use of iodinated SST-analogs are no …
Number of citations: 116 link.springer.com
K Sharma, KK Sharma, A Sharma, R Jain - Drug Discovery Today, 2022 - Elsevier
The progressive development of peptides from reaction vessels to life-saving drugs via rigorous preclinical and clinical assessments is fascinating. Peptide therapeutics have gained …
Number of citations: 23 www.sciencedirect.com
X Ji, X Chen, K Li, Z Zhang, L Tang, T Li… - … & Biomedical Imaging, 2023 - ACS Publications
With the flourishing development of precision medicine, theranostics, generally recognized as the integration of diagnosis and treatment, has emerged as a prominent trend in clinical …
Number of citations: 0 pubs.acs.org
E Oner, M Ilhan, HE Gultekin, M Karpuz - Advanced and Modern …, 2023 - Elsevier
… Peptide–drug conjugate Somakit TOC 68 Ga 3 Tyr-octreotide Gastroenteropancreatic … Peptide–drug conjugate Gallium Dotatoc Ga-68 68 Ga 3 Tyr-octreotide Somatostatin …
Number of citations: 0 www.sciencedirect.com

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